Disodium;platinum(4+);hexachloride;hexahydrate

Description

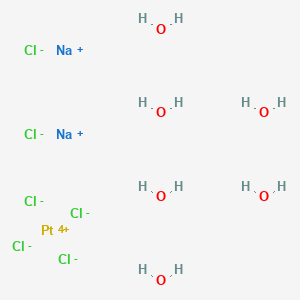

Disodium;platinum(4+);hexachloride;hexahydrate, also known as sodium hexachloroplatinate(IV) hexahydrate, is an inorganic compound with the formula Na₂[PtCl₆]·6H₂O. It consists of the sodium cation and the hexachloroplatinate anion. This compound is commonly used in various chemical processes and research applications due to its unique properties and reactivity .

Properties

IUPAC Name |

disodium;platinum(4+);hexachloride;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941351 | |

| Record name | Platinum(4+) sodium chloride--water (1/2/6/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19583-77-8 | |

| Record name | Platinate(2-), hexachloro-, disodium, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019583778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) sodium chloride--water (1/2/6/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Disodium;platinum(4+);hexachloride;hexahydrate is typically synthesized as an intermediate in the preparation of platinum complexes. The process often begins with the dissolution of platinum in aqua regia, producing hexachloroplatinic acid. This acid is then reacted with sodium chloride and evaporated to yield the desired compound .

The reactions involved are as follows:

- Dissolution of platinum in aqua regia: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ]

- Reaction with sodium chloride: [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Chemical Reactions Analysis

Disodium;platinum(4+);hexachloride;hexahydrate undergoes various chemical reactions, including:

Reduction: It can be reduced to platinum metal through conversion to the ammonium salt followed by thermal decomposition. [ \text{Na}_2[\text{PtCl}_6] + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{PtCl}_6] + 2 \text{NaCl} ] [ 3 (\text{NH}_4)_2[\text{PtCl}_6] \rightarrow 3 \text{Pt} + 2 \text{N}_2 + 2 \text{NH}_4\text{Cl} + 16 \text{HCl} ]

Reaction with bases: It reacts with bases like sodium hydroxide to produce the [Pt(OH)₆]²⁻ ion.

Scientific Research Applications

Disodium;platinum(4+);hexachloride;hexahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of disodium;platinum(4+);hexachloride;hexahydrate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cell division and induce apoptosis. This property is particularly useful in the development of platinum-based anticancer drugs .

Comparison with Similar Compounds

Disodium;platinum(4+);hexachloride;hexahydrate can be compared with other similar compounds such as:

Potassium hexachloroplatinate: Similar in structure but contains potassium instead of sodium.

Ammonium hexachloroplatinate: Contains ammonium ions instead of sodium.

Sodium hexafluoroplatinate: Contains fluorine instead of chlorine.

These compounds share similar chemical properties but differ in their solubility, reactivity, and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.